![molecular formula C7H3F5O B178889 3,5-Difluoro-4-(trifluoromethyl)phenol CAS No. 116640-11-0](/img/structure/B178889.png)
3,5-Difluoro-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various materials, including liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives . It is also a metabolite of the drug fluoxetine .
Synthesis Analysis
The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol involves several steps. One method involves the reaction of 3,5-dialkyl-4-hydroxybenzylhydrazine with hexafluoroacetylacetone, and trifluoroacetylacetone yielding the pyrazoles bearing trifluoromethyl and/or methyl substituents in positions 3 and 5 . Another method involves the synthesis of 1-Phenyl-5-substituted-3- (4- (trifluoromethyl)phenol) derivatives from chalcone derivatives .Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)phenol consists of a benzene ring substituted with two fluorine atoms and a trifluoromethyl group . The presence of these substituents imparts unique physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions involving 3,5-Difluoro-4-(trifluoromethyl)phenol are complex and can lead to a variety of products. For example, one study found that the initial bond breakage in a related compound, 3,5-Difluoro-2,4,6-Trinitroanisole, leads to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .Physical And Chemical Properties Analysis
3,5-Difluoro-4-(trifluoromethyl)phenol is a solid with a melting point of 54-57 °C . It is soluble in ethanol . The compound has a molecular weight of 130.09 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3,5-Difluoro-4-(trifluoromethyl)phenol, focusing on six unique applications:
Liquid Crystal Material Synthesis
This compound is used as an intermediate in the synthesis of liquid crystal materials, which are crucial for the display technology used in monitors, televisions, and smartphones .
Antifungal Agents
It serves as an intermediate in the creation of antifungal agents, contributing to medical treatments against fungal infections .
Cancer Treatment Research
Alzheimer’s Disease Treatment Research
Synthesis of Fluorinated Compounds
The compound is used in the synthesis of various fluorinated compounds which have a wide range of applications including pharmaceuticals and agrochemicals .
Material Science Research
Scientists use this compound in material science research for developing new materials with specific properties for industrial applications .
Safety and Hazards
Future Directions
The demand for 3,5-Difluoro-4-(trifluoromethyl)phenol and its derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various bioactive molecules , suggesting that it may interact with a range of biological targets.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .
Biochemical Pathways
Given its use in the synthesis of bioactive molecules , it’s likely that it influences a variety of biochemical pathways.
Pharmacokinetics
Its solubility in ethanol suggests that it may be well-absorbed in the body
Result of Action
Its use in the synthesis of bioactive molecules suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)phenol. For instance, its stability under different heating conditions has been studied . .
properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOKJLSRDFRVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557466 |
Source
|
Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)phenol | |
CAS RN |
116640-11-0 |
Source
|
Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.